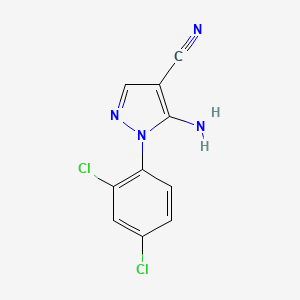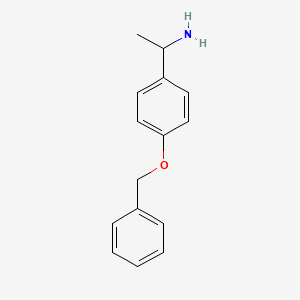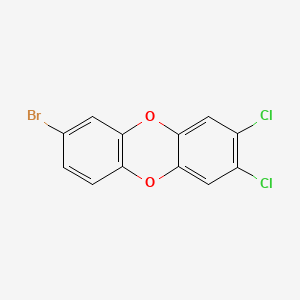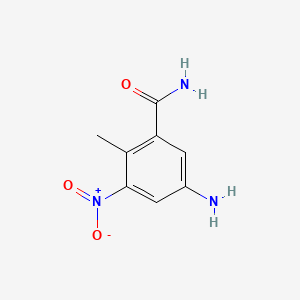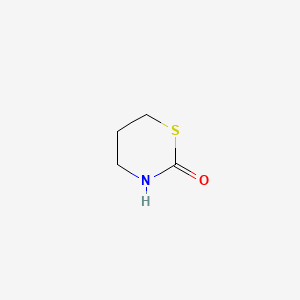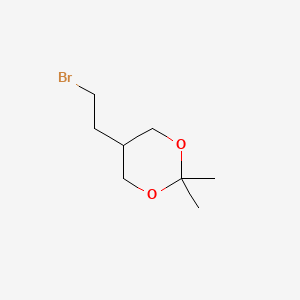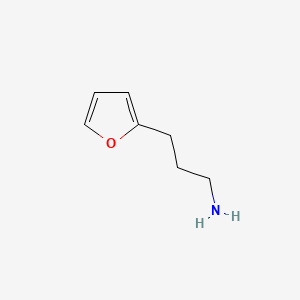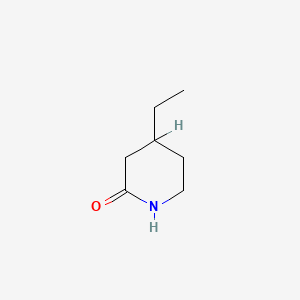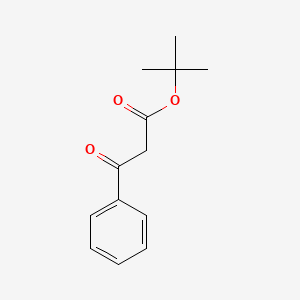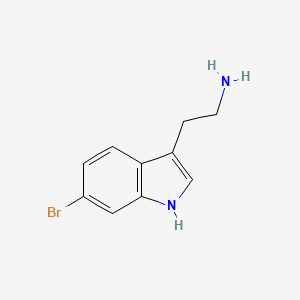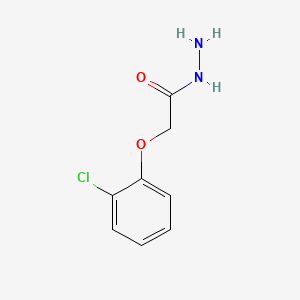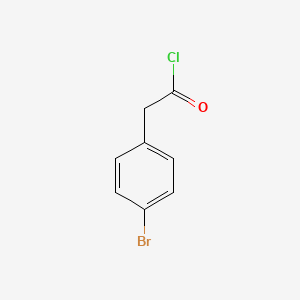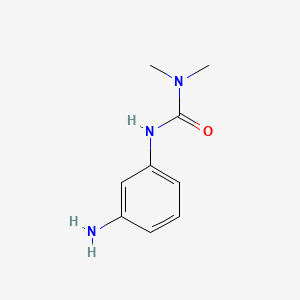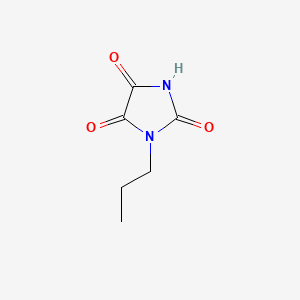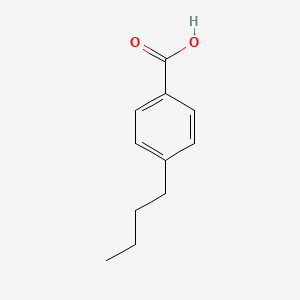
4-Butylbenzoic acid
Vue d'ensemble
Description
4-Butylbenzoic acid is an organic compound with the chemical formula C₁₁H₁₄O₂. It is a derivative of benzoic acid, where a butyl group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Mécanisme D'action
Target of Action
4-Butylbenzoic acid, also known as 4-tert-Butylbenzoic acid (PTBBA), is a chemical compound that has been found to have effects on certain biological targets. It has been used as a potent inhibitor of yeast sirtuin (sir2p) . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.
Mode of Action
Its inhibitory effect on yeast sirtuin (sir2p) suggests that it may interfere with the activity of this enzyme . Sirtuins regulate important biological pathways in bacteria, archaea and eukaryotes. They are involved in various processes, including DNA repair, gene silencing, metabolism and aging.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. According to a risk assessment report, the substance will mainly be released to water and air .
Analyse Biochimique
Biochemical Properties
4-Butylbenzoic acid plays a role in biochemical reactions primarily as an inhibitor of certain enzymes. It interacts with enzymes such as lipoxygenases and cyclooxygenases, which are involved in the metabolism of fatty acids. The interaction of this compound with these enzymes inhibits their activity, leading to a decrease in the production of inflammatory mediators like prostaglandins and leukotrienes . This inhibition is due to the binding of this compound to the active site of the enzymes, preventing the substrate from accessing the catalytic site.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses. By inhibiting the production of inflammatory mediators, this compound can reduce the expression of genes associated with inflammation . Additionally, it impacts cellular metabolism by altering the balance of fatty acid metabolites, which can affect energy production and storage within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific enzymes and proteins. It acts as a competitive inhibitor, binding to the active site of enzymes such as cyclooxygenases and lipoxygenases . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of inflammatory mediators. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of genes involved in inflammation and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained inhibition of enzyme activity and prolonged anti-inflammatory effects. Its stability and efficacy may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit enzyme activity and reduce inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage, as well as neurotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid metabolism. It interacts with enzymes such as lipoxygenases and cyclooxygenases, which are responsible for the conversion of fatty acids into bioactive lipids . By inhibiting these enzymes, this compound can alter the metabolic flux of fatty acids, leading to changes in the levels of metabolites such as prostaglandins and leukotrienes. These changes can have downstream effects on cellular processes and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of this compound within tissues can affect its localization and efficacy, with higher concentrations observed in lipid-rich tissues such as the liver and adipose tissue.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Its activity and function can be influenced by its subcellular localization, as it may interact with different enzymes and proteins within these compartments. For example, in the endoplasmic reticulum, this compound can inhibit enzymes involved in lipid metabolism, while in the mitochondria, it may affect energy production and oxidative stress responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Butylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzoic acid with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5COOH+C4H9ClAlCl3C6H4(C4H9)COOH+HCl
Another method involves the oxidation of 4-butylbenzyl alcohol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction conditions typically include an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of 4-butylbenzyl alcohol. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as cobalt or manganese salts, under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: this compound can be oxidized to form 4-butylbenzaldehyde or this compound derivatives.
Reduction: Reduction of the carboxylic acid group can yield 4-butylbenzyl alcohol or 4-butylbenzaldehyde.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, such as nitro (NO₂), sulfonic acid (SO₃H), or halogens (Cl, Br).
Applications De Recherche Scientifique
4-Butylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used as a stabilizer in the production of polymers and as an additive in lubricants and cutting oils.
Comparaison Avec Des Composés Similaires
4-Butylbenzoic acid can be compared with other similar compounds, such as:
4-tert-Butylbenzoic acid: This compound has a tert-butyl group instead of a butyl group, which affects its steric and electronic properties.
4-Methylbenzoic acid: This compound has a methyl group instead of a butyl group, resulting in different reactivity and solubility.
4-Ethylbenzoic acid: This compound has an ethyl group instead of a butyl group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of the butyl group and the carboxylic acid group, which imparts distinct properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
4-butylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKUBRAOUZEZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066638 | |
| Record name | Benzoic acid, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20651-71-2 | |
| Record name | 4-Butylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20651-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 4-butylbenzoic acid be used to create materials that respond to their environment?
A1: this compound plays a crucial role in designing chemoresponsive liquid crystals (LCs). When mixed with trans-4-pentylcyclohexanecarboxylic acid, it forms a stable nematic LC phase at room temperature due to the formation of heterodimers between the two carboxylic acids []. This LC phase is particularly sensitive to volatile amines, such as triethylamine. Exposure to even low concentrations of these amines disrupts the hydrogen bonding network, leading to a visible phase transition from the organized nematic phase to an isotropic liquid []. This property makes these LCs promising candidates for visual indicators of amine presence, potentially finding applications in areas like food spoilage detection.
Q2: What makes this compound derivatives interesting for stimulating specific immune cells?
A2: Researchers are exploring this compound derivatives as potential inducers of invariant Natural Killer T (iNKT) cells []. Specifically, a library of this compound derivatives conjugated to aminosugar-phytosphingolipids was synthesized and screened for their ability to activate iNKT cells []. While the exact mechanism remains under investigation, these studies suggest that modifications to the this compound structure could be key in fine-tuning the activity and selectivity of these compounds towards specific immune cell populations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


